A simple, large-scale synthesis of Altretamine involves converting cyanuric chloride to Altretamine via dimethylamination []. This one-step reaction uses an aqueous solution of 40% dimethylamine and potassium hydroxide in 1,4-dioxane, yielding Altretamine in high yield []. Another method utilizes imidazolium-based Room-Temperature Ionic Liquids (RTILs) for a novel synthesis of Altretamine and its process impurities []. A highly efficient, room temperature dimethylamination of chloroheteroarenes has also been reported, achieved through the in-situ activation of N,N-dimethylformamide (DMF), with Altretamine as one of the products [].
Theoretical studies using Density Functional Theory (DFT) have investigated the influence of cation-π interactions on Altretamine's electronic properties []. These studies analyzed complexes formed between Altretamine and various metal cations (Li+, Na+, K+, Be2+, Mg2+ and Ca2+) []. The strongest interaction was observed with Be2+ and the weakest with K+ []. The research highlights the role of cation-π interactions in Altretamine's stability and reactivity [].
Altretamine is a highly lipid-soluble compound []. Spectroscopic (FTIR) and calorimetric (DSC) analyses revealed that Altretamine interacts with model membranes composed of phospholipids []. These interactions are more pronounced in multilamellar vesicles made of short-chain phospholipids, suggesting Altretamine integrates into the hydrophobic tail region of the lipid bilayer [].
Altretamine is primarily investigated for its antineoplastic properties, particularly in ovarian cancer [, , ]. Research focuses on:
Altretamine's interaction with graphene has been investigated for potential applications in material science []. Studies show that Altretamine molecules adsorb onto the graphene surface, inducing n-type doping due to charge transfer [].
Altretamine's impact on Zi goose follicular granulosa cells (FGCs) has been studied using metabolomics []. Results indicate that reduced ENO1 expression, potentially influenced by Altretamine, alters metabolite levels in FGCs [].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2